N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O3S/c1-12-18(9-10-25-20(30)21(31)26-14-5-8-17(24)16(23)11-14)33-22-27-19(28-29(12)22)13-3-6-15(32-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINJPUZGLQCMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the reaction of appropriate precursors under specific conditions to form the thiazolo[3,2-b][1,2,4]triazole core.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced through a substitution reaction, typically using a suitable aryl halide and a base.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate compound with oxalyl chloride and an amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Properties
Research has shown that compounds containing thiazole and triazole rings exhibit significant antibacterial activity. For instance, derivatives of 1,2,4-triazoles have been reported to possess broad-spectrum antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli . The compound in focus has shown promising results in preliminary studies against similar bacterial strains.
Antifungal and Antiviral Activities
Thiazole-containing compounds are also recognized for their antifungal and antiviral properties. The structural features of N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide suggest potential efficacy in these areas. For example, triazole derivatives have been utilized in treating fungal infections due to their ability to inhibit ergosterol biosynthesis .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for anti-inflammatory effects. The incorporation of specific moieties can enhance the ability to modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Neurological Applications
Some derivatives of thiazoles and triazoles have shown neuroprotective properties. Research indicates that these compounds can act on various neurological targets, potentially offering therapeutic avenues for conditions like epilepsy and neurodegenerative diseases .
Case Studies
- Antibacterial Activity : A study by Hassan et al. demonstrated that specific triazole derivatives exhibited MIC values comparable to established antibiotics against resistant strains of bacteria . This suggests that this compound could be evaluated for similar activities.
- Neuroprotective Effects : In another study focusing on 1,2,4-triazoles, compounds were tested for their neuroprotective effects in animal models of oxidative stress-induced neuronal damage . The results indicated significant protective effects which could be attributed to the structural characteristics shared with the compound .
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following analogs exhibit variations in aryl substituents, influencing their physicochemical and biological profiles:
Table 1: Structural and Predicted Property Comparison
*Predicted logP values are estimated using fragment-based methods (e.g., Hansch model).
Impact of Substituent Variations
Electron-Withdrawing vs. The 4-methoxyphenyl group (Target Compound) donates electrons via its methoxy substituent, enhancing solubility but possibly reducing oxidative stability .
Halogen vs. Alkyl Substituents :
Notes
- Limitations : Predicted properties are theoretical; experimental validation (e.g., HPLC logP, IC₅₀ assays) is required for conclusive comparisons.
- Synthetic Considerations : Analogs with para-substituted aryl groups (e.g., 4-methoxyphenyl) are typically easier to synthesize than meta-substituted derivatives due to regioselectivity challenges .
- Dereplication : LC-MS/MS-based molecular networking is critical for distinguishing these structurally similar compounds in complex mixtures .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that incorporates both triazole and thiazole moieties. These structural features are known to contribute to a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a triazole-thiazole hybrid structure which is significant in medicinal chemistry due to its diverse pharmacological properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClF N4O |
| Molecular Weight | 427.9 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity Overview
Research indicates that compounds with triazole and thiazole rings exhibit a wide range of biological activities. The specific compound has been studied for various pharmacological effects:
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. A study highlighted that compounds containing the 1,2,4-triazole nucleus demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL against resistant strains .
Anticancer Activity
Triazoles are also recognized for their anticancer potential. Research has demonstrated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. A derivative of the triazole-thiazole structure was shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in several studies where triazole derivatives reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Study : A recent investigation into the antibacterial efficacy of triazolo-thiazole derivatives found that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound exhibited a notable reduction in bacterial viability at concentrations as low as 0.5 µg/mL against Klebsiella pneumoniae.
- Anticancer Research : A study focused on the cytotoxic effects of triazole-thiazole hybrids on human cancer cell lines revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis, particularly in breast cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-thiazole derivatives. Modifications at specific positions on the triazole or thiazole rings can enhance potency and selectivity towards targeted biological pathways.
Key Findings:
- Fluorine Substitution : The presence of fluorine atoms has been associated with increased lipophilicity and improved interaction with biological targets.
- Methoxy Group Influence : The methoxy group on the phenyl ring enhances solubility and bioavailability, contributing to overall efficacy.
Q & A
Q. What are the standard synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the triazolo-thiazole core via Hantzsch thiazole synthesis (e.g., cyclization of thiourea derivatives with α-halo ketones). Subsequent steps include:
- Amide coupling : Ethanediamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere.
- Functional group introduction : Chloro-fluorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
Key conditions: - Solvents: Ethanol, DMF, or acetonitrile.
- Catalysts: Copper(I) iodide for cross-coupling.
- Purification: Column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., δ 10-12 ppm for NH groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 483.971 for [M+H]).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm).
- X-ray crystallography (if crystals are obtained): Resolves stereochemistry and bond angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps).
- Solvent polarity : DMF enhances solubility of intermediates.
- Catalyst loading : 5–10 mol% CuI for cross-coupling.
Statistical tools (e.g., ANOVA) identify critical factors. Parallel reactions in flow chemistry systems (e.g., microreactors) enhance reproducibility and scalability .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay interference : Test compound stability in DMSO/buffer systems via LC-MS.
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).
- Metabolic instability : Conduct microsomal stability studies (e.g., liver microsomes + NADPH).
Validate target engagement with CRISPR-edited cell lines .
Q. How does structural modification of the triazolo-thiazole core influence pharmacological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CF): Enhance target binding affinity but may reduce solubility.
- Methoxy group positioning : Para-substitution on phenyl rings improves membrane permeability (logP ~3.5).
- Ethanediamide linker : Flexibility impacts conformation; rigid analogs (e.g., propanediamide) alter potency.
SAR studies require iterative synthesis paired with molecular docking (e.g., AutoDock Vina) to prioritize derivatives .
Q. What are the key stability considerations for long-term storage of this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials under argon.
- Hydrolytic degradation : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks).
- Oxidation : Add antioxidants (e.g., BHT) for lyophilized formulations.
Characterize degradation products using LC-MS/MS and adjust storage conditions accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
